

# physicochemical properties of (3-Aminocyclobutyl)methanol

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## Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

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An In-depth Technical Guide to the Physicochemical Properties of **(3-Aminocyclobutyl)methanol**

**Authored by: A Senior Application Scientist**

## Abstract

**(3-Aminocyclobutyl)methanol** is a key building block in modern medicinal chemistry, valued for its unique conformational properties imparted by the cyclobutyl scaffold. This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical predictions and established experimental protocols for their validation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory and in the design of novel therapeutics.

## Introduction: The Significance of the Cyclobutyl Moiety

The cyclobutyl ring, a "bioisostere" for various functional groups, offers a distinct three-dimensional geometry that is increasingly sought after in drug design. Unlike more flexible linear chains or conformationally locked larger rings, the puckered nature of the cyclobutane scaffold allows for precise spatial orientation of substituents. **(3-Aminocyclobutyl)methanol**, featuring both a primary amine and a primary alcohol, presents two key points for chemical modification, making it a versatile intermediate for creating diverse chemical libraries. Its

application in the synthesis of novel chemical entities is driven by the desire to improve metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.

## Core Physicochemical Profile

A thorough understanding of a molecule's physicochemical properties is fundamental to its application, from predicting its behavior in biological systems to designing robust synthetic routes. The properties of **(3-Aminocyclobutyl)methanol** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	101.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	130369-00-5	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Not available (likely a liquid or low-melting solid)	
Predicted XlogP	-0.6	<a href="#">[1]</a>
Topological Polar Surface Area	46.3 Å <sup>2</sup>	<a href="#">[4]</a>
Storage Conditions	2-8°C, inert atmosphere	<a href="#">[2]</a> <a href="#">[5]</a>

## Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical steps in the validation of any chemical entity. The following sections detail the expected spectroscopic signatures and chromatographic behavior of **(3-Aminocyclobutyl)methanol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. The presence of cis and trans isomers will result in distinct spectra for each.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data[\[6\]](#)

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-CH <sub>2</sub> OH (methylene protons)	3.4 - 3.7	Doublet	2H
-CH-NH <sub>2</sub> (methine proton)	2.9 - 3.3	Multiplet	1H
Cyclobutyl ring protons	1.5 - 2.5	Multiplets	6H
-OH (hydroxyl proton)	Variable (broad)	Singlet	1H
-NH <sub>2</sub> (amine protons)	Variable (broad)	Singlet	2H

Table 3: Predicted <sup>13</sup>C NMR Spectral Data[6]

Carbon	Chemical Shift ( $\delta$ , ppm)
-CH <sub>2</sub> OH (methylene carbon)	60 - 68
-CH-NH <sub>2</sub> (methine carbon)	50 - 58
Cyclobutyl ring carbons	20 - 40

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Appearance
O-H Stretch (alcohol)	3200-3600	Broad
N-H Stretch (amine)	3100-3500	Medium, often two bands
C-H Stretch (alkane)	2850-3000	Strong
C-O Stretch (alcohol)	1050-1260	Strong

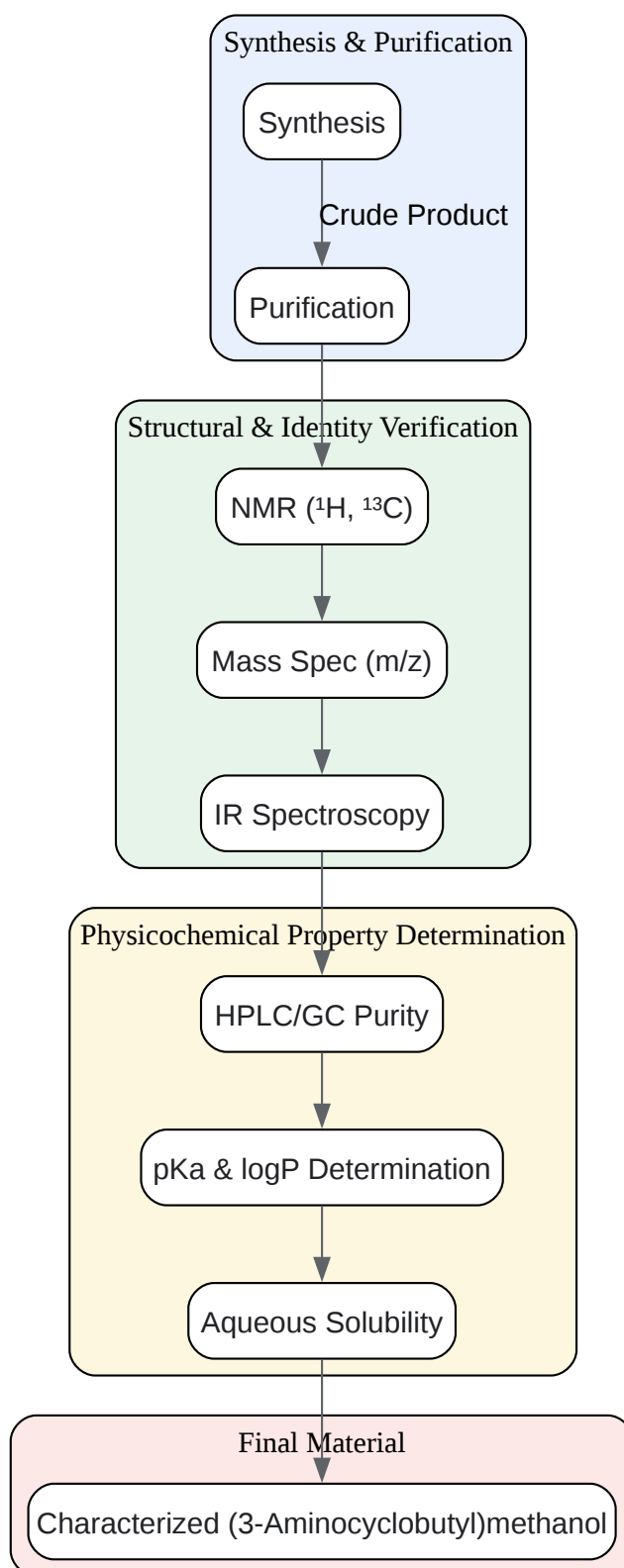
## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **(3-Aminocyclobutyl)methanol**, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule  $[M+H]^+$  at  $m/z$  102.1.<sup>[1]</sup>

## Experimental Protocols: A Practical Guide

The following protocols provide a framework for the experimental determination of key physicochemical and analytical parameters.

## Workflow for Physicochemical Characterization



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Caption: Experimental workflow for the characterization of **(3-Aminocyclobutyl)methanol**.

## Determination of pKa and logP via Potentiometric Titration

The acidity constant (pKa) and the partition coefficient (logP) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.<sup>[7]</sup> A pH-metric titration method can be employed to determine these values.<sup>[8][9]</sup>

Protocol:

- **System Calibration:** Calibrate a pH electrode in aqueous buffer solutions (pH 4, 7, and 10). For water-insoluble compounds, calibration in methanol-water mixtures may be necessary.<sup>[8]</sup>
- **Sample Preparation:** Accurately weigh and dissolve **(3-Aminocyclobutyl)methanol** in a solution of known ionic strength (e.g., 0.1 M KCl).
- **Titration:** Titrate the sample solution with a standardized solution of HCl to protonate the amine, followed by titration with a standardized solution of KOH.
- **Data Analysis:** The pKa is determined from the inflection point of the titration curve.
- **logP Determination:** To determine logP, the titration is performed in a two-phase system of n-octanol and water. The shift in the apparent pKa in the presence of the organic phase allows for the calculation of the logP value.<sup>[9]</sup>

## Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

- **Column:** C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).<sup>[10]</sup>
- **Mobile Phase:** A gradient elution is typically employed.
  - **Mobile Phase A:** Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
  - **Mobile Phase B:** Acetonitrile or methanol with 0.1% TFA or formic acid.
- **Gradient:** A typical gradient might run from 5% B to 95% B over 20 minutes.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or preferably, detection by Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).
- Sample Preparation: Dissolve the compound in the initial mobile phase composition.

## Purity Assessment by Gas Chromatography (GC)

For volatile compounds, GC is a viable alternative for purity analysis.

Protocol:

- Column: A polar capillary column, such as one with a Carbowax stationary phase, is suitable for analyzing amines and alcohols.[\[11\]](#)
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250°C.
- Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp to a high temperature (e.g., 240°C) at a rate of 10°C/min.
- Detector: Flame Ionization Detector (FID).
- Sample Preparation: Dissolve the sample in a suitable solvent like methanol or isopropanol.

## Stability, Handling, and Storage

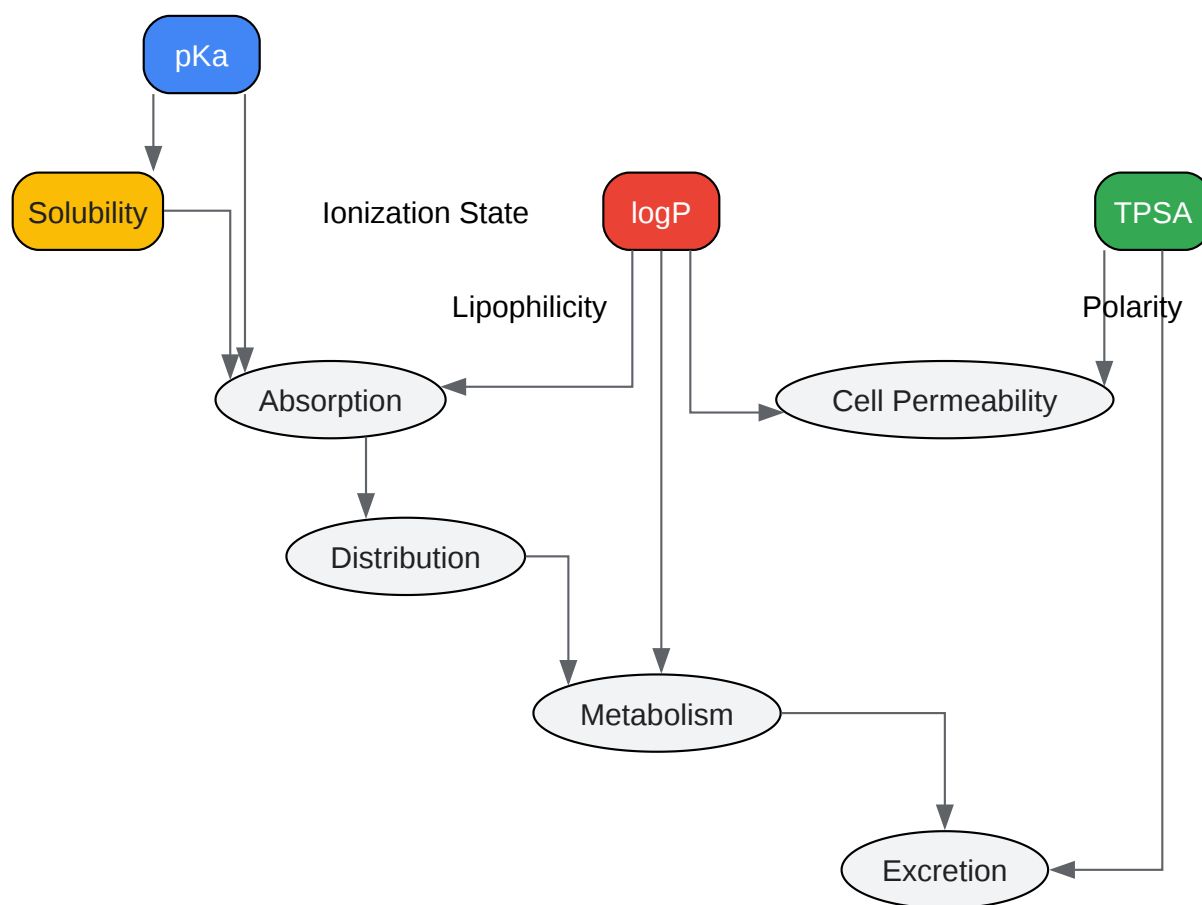
Proper handling and storage are essential to maintain the integrity of the compound.

- Stability: As a primary amine, **(3-Aminocyclobutyl)methanol** is susceptible to oxidation and may react with aldehydes and ketones. The hydrochloride salt form is often used to improve stability and ease of handling.[\[12\]](#) Forced degradation studies under acidic and basic conditions are recommended to understand its stability profile in various formulation conditions.[\[13\]](#)

- Handling: Causes skin and serious eye irritation. May cause respiratory irritation.[14] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15] Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[15]
- Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances and sources of ignition.[14][15] For long-term storage, maintaining an inert atmosphere at 2-8°C is recommended.[2][5]

## The Role of Physicochemical Properties in Drug Development

The properties detailed in this guide are not merely academic; they are critical inputs for the drug discovery and development process.



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Caption: Influence of physicochemical properties on ADME profiles in drug development.

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